2-Chloro-N6-cyclopentyl-d4 Adenosine is a deuterated derivative of 2-Chloro-N6-cyclopentyladenosine, which is a potent and selective agonist for the adenosine A1 receptor. This compound is of significant interest in pharmacological research due to its ability to modulate various physiological processes through adenosine receptor activation. The molecular formula for 2-Chloro-N6-cyclopentyl-d4 Adenosine is with a molecular weight of approximately 373.828 g/mol .
2-Chloro-N6-cyclopentyl-d4 Adenosine belongs to a class of compounds known as adenosine receptor agonists. Specifically, it acts on the A1 subtype of adenosine receptors, which are G protein-coupled receptors involved in numerous physiological functions, including modulation of neurotransmitter release and cardiovascular regulation. This compound is utilized in various scientific studies to explore the therapeutic potential of adenosine receptor modulation .
The synthesis of 2-Chloro-N6-cyclopentyl-d4 Adenosine involves several steps, typically starting from 2-chloro-6-iodopurine as a precursor. The process includes:
The molecular structure of 2-Chloro-N6-cyclopentyl-d4 Adenosine can be represented by the following details:
OC[C@H]1O[C@H]([C@H](O)[C@@H]1O)n2cnc3c(NC4CCCC4)nc(Cl)nc23
InChI=1S/C15H20ClN5O4/c16-15-19-12(18-7-3-1-2-4-7)9-13(20-15)21(6-17-9)14-11(24)10(23)8(5-22)25-14/h6-8,10-11,14,22-24H,1-5H2,(H,18,19,20)/t8-,10-,11-,14-/m1/s1/i1D2,2D2
.2-Chloro-N6-cyclopentyl-d4 Adenosine primarily functions as an agonist at the adenosine A1 receptor. Its chemical interactions include:
The mechanism of action for 2-Chloro-N6-cyclopentyl-d4 Adenosine involves:
The physical properties of 2-Chloro-N6-cyclopentyl-d4 Adenosine include:
Chemical properties include:
2-Chloro-N6-cyclopentyl-d4 Adenosine has several applications in scientific research:
2-Chloro-N⁶-cyclopentyladenosine (CCPA) exhibits exceptional selectivity and affinity for the adenosine A₁ receptor subtype. In radioligand binding assays using rat brain membranes, CCPA demonstrates a binding affinity (Kᵢ) of 0.4 nM for A₁ receptors, which is approximately 10,000-fold higher than its affinity for A₂ₐ receptors (Kᵢ = 3,900 nM) [6]. This selectivity surpasses classic agonists like R-N⁶-phenylisopropyladenosine (R-PIA) and the parent compound N⁶-cyclopentyladenosine (CPA; Kᵢ = 0.8 nM for A₁) [6]. In bovine brain models, CCPA’s A₁ affinity is even higher (Kᵢ = 0.5 nM) [1]. Functional assays corroborate this selectivity: CCPA potently inhibits rat adipocyte adenylate cyclase (IC₅₀ = 33 nM), an A₁-mediated response, but requires micromolar concentrations to activate A₂ₐ-dependent adenylate cyclase in human platelets (EC₅₀ = 3,500 nM) [6]. Table 1 summarizes key binding and functional parameters.
Table 1: Binding Kinetics and Functional Activity of CCPA
Parameter | A₁ Receptor | A₂ₐ Receptor |
---|---|---|
Kᵢ (Rat) | 0.4 nM [6] | 3,900 nM [6] |
Kᵢ (Bovine) | 0.5 nM [1] | Not detected |
Functional EC₅₀/IC₅₀ | 8.2 nM (rat atrial chronotropy) [1] | 3,500 nM (platelet cyclase) [6] |
Selectivity Ratio (A₁:A₂ₐ) | 10,000:1 [6] | — |
CCPA displays a unique dualistic pharmacological profile: it acts as a potent A₁ agonist but functions as a competitive antagonist at A₃ receptors. In Chinese hamster ovary (CHO) cells expressing human A₃ receptors, CCPA fails to induce phosphoinositide turnover or inhibit cAMP production—even at 10 µM concentrations. Instead, it antagonizes the A₃ agonist Cl-IB-MECA with a KB value of 5.0 nM [2] [5]. GTP-shift experiments confirm this antagonism: GTP treatment right-shifts CPA competition curves by 4.3-fold (indicating agonist behavior) but leaves CCPA’s binding unaffected (antagonist profile) [5]. This functional divergence is structurally attributed to CCPA’s 2-chloro substitution, which selectively ablates A₃ agonism while preserving A₁ activity.
Deuteration of CCPA at the cyclopentyl-d₄ moiety influences receptor interaction thermodynamics. Classical agonists like CPA bind to A₁ receptors with enthalpy-driven forces (ΔH < 0), typical of ribose-containing ligands. In contrast, non-nucleoside partial agonists (e.g., LUF5831) exhibit entropy-driven binding (ΔH > 0) [7]. CCPA-d₄, retaining the 2-chloro and N⁶-cyclopentyl groups, is hypothesized to follow CPA’s enthalpy-driven profile but with altered kinetics due to deuterium’s isotopic effect. The 2-chloro group is critical: it enhances A₁ affinity by 2-fold over CPA while introducing steric and electronic constraints that prevent A₃ receptor activation [2] [6]. Mutation studies (e.g., T277A-A₁) further reveal that Thr277 is essential for agonist binding; its removal abolishes CPA’s affinity but minimally affects antagonists [7].
Table 2: Impact of Structural Modifications on Receptor Binding
Compound | A₁ Kᵢ (nM) | A₃ Kᵢ (nM) | A₃ Efficacy | Key Modification |
---|---|---|---|---|
CPA | 0.8 [6] | 72 [5] | Full agonist | None (reference agonist) |
CCPA | 0.4 [6] | 38 [5] | Antagonist | 2-Chloro substitution |
CCPA-d₄ | Inferred similar | Inferred similar | Inferred antagonist | Cyclopentyl deuteration |
CCPA’s efficacy varies significantly across species due to receptor structural differences:
Table 3: Species-Dependent Functional Responses to CCPA
Species/Tissue | Functional Response | EC₅₀/IC₅₀ | Receptor Involved |
---|---|---|---|
Rat Atria | Negative chronotropy | 8.2 nM [1] | A₁ |
Rabbit Platelets | No antiaggregatory effect | >10 µM [1] | A₂ₐ (inactive) |
Human CHO Cells | A₃ receptor antagonism | KB = 5.0 nM [5] | A₃ |
Rat Hippocampus | ↑ Seizure threshold (age-dependent) | 0.5–1 mg/kg [8] | A₁ |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7